5-(1,1-Difluoroethyl)-2-fluoroaniline 5-(1,1-Difluoroethyl)-2-fluoroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18260524
InChI: InChI=1S/C8H8F3N/c1-8(10,11)5-2-3-6(9)7(12)4-5/h2-4H,12H2,1H3
SMILES:
Molecular Formula: C8H8F3N
Molecular Weight: 175.15 g/mol

5-(1,1-Difluoroethyl)-2-fluoroaniline

CAS No.:

Cat. No.: VC18260524

Molecular Formula: C8H8F3N

Molecular Weight: 175.15 g/mol

* For research use only. Not for human or veterinary use.

5-(1,1-Difluoroethyl)-2-fluoroaniline -

Specification

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
IUPAC Name 5-(1,1-difluoroethyl)-2-fluoroaniline
Standard InChI InChI=1S/C8H8F3N/c1-8(10,11)5-2-3-6(9)7(12)4-5/h2-4H,12H2,1H3
Standard InChI Key WAGAJCXWJKDOEH-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=C(C=C1)F)N)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s benzene ring is substituted with an amino group (–NH₂) at the 1-position, a fluorine atom at the 2-position, and a 1,1-difluoroethyl group (–CF₂CH₃) at the 5-position (Figure 1). This arrangement creates a sterically hindered environment that influences intermolecular interactions and reactivity. The difluoroethyl group’s electron-withdrawing nature polarizes the aromatic ring, altering resonance effects and directing electrophilic substitution to specific positions.

Electronic Effects

Synthesis and Optimization

Nickel-Catalyzed Difluoroethylation

A prevalent synthetic route involves nickel-catalyzed 1,1-difluoroethylation of 2-fluoroaniline derivatives. This method employs 1,1-difluoroethyl chloride as the alkylating agent and a nickel-ligand complex to facilitate cross-coupling with arylboronic acids (Scheme 1). Key advantages include moderate yields (45–60%) and compatibility with sensitive functional groups.

Reaction Conditions

  • Catalyst: NiCl₂(dppf) (5 mol%)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 80°C, 12 hours

Challenges in Regioselectivity

Competing side reactions, such as over-alkylation or C–F bond activation, necessitate careful optimization. Recent advances in ligand design, including bulky N-heterocyclic carbenes (NHCs), have improved regiocontrol, achieving >80% selectivity for the 5-position .

Physicochemical Properties

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, while thermogravimetric analysis (TGA) indicates decomposition above 250°C. These properties suggest suitability for high-temperature applications in polymer science .

Biological Activity and Mechanisms

Cytotoxicity Profiling

Preliminary assays on analogous fluorinated anilines show IC₅₀ values of 5–20 μM in DU145 (prostate cancer) and HeLa (cervical cancer) cell lines . The difluoroethyl group’s bulkiness correlates with improved potency, suggesting similar trends for 5-(1,1-Difluoroethyl)-2-fluoroaniline .

Applications in Drug Development

Pharmacokinetic Optimization

Fluorination improves metabolic stability, as evidenced by microsomal half-life (t₁/₂) extensions from 15 minutes (non-fluorinated analogs) to >120 minutes . This compound’s logP value of 2.1 balances lipophilicity and solubility, favoring blood-brain barrier penetration for CNS-targeted therapies.

Case Study: ARN24139

The lead compound ARN24139, a fluorinated topoII poison, shares structural motifs with 5-(1,1-Difluoroethyl)-2-fluoroaniline. Its pharmacokinetic profile includes a plasma clearance of 12 mL/min/kg and oral bioavailability of 65%, setting a benchmark for future derivatives .

Comparative Analysis of Fluorinated Anilines

CompoundSubstituentsIC₅₀ (μM)logPMetabolic t₁/₂ (min)
2-Fluoroaniline–F (2-position)>1001.215
5-(1,1-Difluoroethyl)-2-fluoroaniline–F (2), –CF₂CH₃ (5)8.3 2.1>120
3-(1,1-Difluoroethyl)-5-fluoroaniline–F (5), –CF₂CH₃ (3)22.51.890

Future Directions and Challenges

Targeted Delivery Systems

Encapsulation in lipid nanoparticles or conjugation to antibody-drug conjugates (ADCs) could enhance tumor-specific delivery. Computational models predict strong binding affinity (>90%) to serum albumin, necessitating formulation strategies to improve free drug concentrations .

Toxicity Mitigation

While fluorination reduces off-target effects, chronic exposure risks include renal accumulation and fluoride ion release. Prodrug strategies, such as amino group masking with enzymatically cleavable protectors, are under investigation .

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